molecular formula C10H13F3O2 B13889354 Methyl 4-(trifluoromethyl)norbornane-1-carboxylate

Methyl 4-(trifluoromethyl)norbornane-1-carboxylate

Cat. No.: B13889354
M. Wt: 222.20 g/mol
InChI Key: AXQWCXROUQJOGP-UHFFFAOYSA-N
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Description

Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is a chemical compound that belongs to the norbornane family. This compound is characterized by the presence of a trifluoromethyl group attached to the norbornane ring structure. The norbornane framework is known for its rigidity and stability, making it a valuable scaffold in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(trifluoromethyl)norbornane-1-carboxylate typically involves the introduction of the trifluoromethyl group into the norbornane structure. One common method is the radical trifluoromethylation of norbornane derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(trifluoromethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines under mild conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-(trifluoromethyl)norbornane-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to cellular receptors or enzymes, leading to the modulation of biological pathways. For example, it has been shown to cause depolymerization of cell microtubules, similar to the action of podophyllotoxin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioactivity, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C10H13F3O2

Molecular Weight

222.20 g/mol

IUPAC Name

methyl 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate

InChI

InChI=1S/C10H13F3O2/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13/h2-6H2,1H3

InChI Key

AXQWCXROUQJOGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)C(F)(F)F

Origin of Product

United States

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